molecular formula C11H17N B14004701 3-(2-Ethylbutyl)pyridine CAS No. 6311-94-0

3-(2-Ethylbutyl)pyridine

Cat. No.: B14004701
CAS No.: 6311-94-0
M. Wt: 163.26 g/mol
InChI Key: LELPIZNVPAYWSF-UHFFFAOYSA-N
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Description

3-(2-Ethylbutyl)pyridine is a specialized organic compound featuring a pyridine ring system substituted with a 2-ethylbutyl group at the 3-position. The pyridine scaffold is a fundamental structural motif in medicinal and agricultural chemistry due to its influence on a molecule's solubility, bioavailability, and binding affinity . Researchers value pyridine derivatives for their potential as versatile building blocks in the synthesis of more complex molecules and for their diverse biological activities. The specific steric and electronic properties imparted by the 2-ethylbutyl side chain may be tuned for particular applications, such as in the development of new pharmaceutical agents or functional materials. Pyridine-containing compounds are frequently explored as core structures in drug discovery programs, with many known examples exhibiting antibiotic, antiviral, and anticancer properties . The mechanism of action for pyridine derivatives is highly dependent on the specific structure and target; they can act as enzyme inhibitors, receptor ligands, or facilitate interactions within biological systems through hydrogen bonding and chelation . This compound is intended for research and development use in laboratory settings. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylbutyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h5-7,9-10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELPIZNVPAYWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285696
Record name 3-(2-ethylbutyl)pyridine
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Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-94-0
Record name NSC42649
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-ethylbutyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Pyridine Formation and Functionalization Reactions

Elucidation of Reaction Pathways in Classical Syntheses (e.g., Hantzsch, Chichibabin)

Classical methods for pyridine (B92270) synthesis and functionalization, such as the Hantzsch and Chichibabin reactions, have been instrumental in the development of heterocyclic chemistry.

The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this final step is the formation of the stable aromatic pyridine ring. wikipedia.org

The mechanism of the Hantzsch synthesis is understood to proceed through a series of condensation and cyclization steps. scispace.com Initially, the β-ketoester and ammonia (or an amine) react to form an enamine. Concurrently, the aldehyde and a second equivalent of the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. The enamine then adds to this unsaturated system in a Michael-type addition. Finally, intramolecular cyclization and subsequent dehydration and oxidation lead to the formation of the pyridine ring. organic-chemistry.org While versatile, the classical Hantzsch synthesis often requires harsh reaction conditions and can result in low yields. wikipedia.org

The Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, provides a direct method for the amination of pyridines, typically at the C2 position, using sodium amide. wikipedia.orgscientificupdate.com This reaction is formally a nucleophilic substitution of a hydride ion (SNH). wikipedia.org

The accepted mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the electron-deficient C2 carbon of the pyridine ring. wikipedia.orgscientificupdate.com This addition forms a σ-adduct, also known as a Meisenheimer-type intermediate, which is stabilized by the sodium cation. wikipedia.org Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts to form hydrogen gas. wikipedia.orgscientificupdate.com For 3-substituted pyridines, the Chichibabin reaction typically yields a mixture of 2-amino-3-substituted and 2-amino-5-substituted pyridines, with the former often being the major product. googleapis.comgoogle.com The regioselectivity is influenced by the nature of the substituent on the pyridine ring. wikipedia.org

Mechanistic Details of Classical Pyridine Reactions
ReactionKey IntermediatesDriving ForceTypical Regioselectivity
Hantzsch Pyridine SynthesisEnamine, α,β-Unsaturated Carbonyl, 1,4-DihydropyridineAromatizationLeads to polysubstituted pyridines
Chichibabin Reactionσ-adduct (Meisenheimer-type)AromatizationPredominantly C2-amination

Radical and Ionic Mechanisms in Modern Alkylation and Functionalization Protocols

Modern synthetic methods have expanded the toolbox for pyridine functionalization, offering milder reaction conditions and greater control over regioselectivity through both radical and ionic pathways.

Radical alkylation of pyridines has emerged as a powerful strategy. researchgate.net The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.gov More contemporary approaches utilize N-functionalized pyridinium (B92312) salts, which enhance the reactivity and selectivity of radical additions under acid-free conditions. acs.org These methods often allow for the monoalkylation of pyridines, avoiding the formation of overalkylated side products. nih.govchemrxiv.org The mechanism typically involves the generation of an alkyl radical, which then adds to the pyridinium salt. Subsequent rearomatization, often through the loss of a leaving group from the nitrogen atom, yields the alkylated pyridine. chemrxiv.org

Ionic alkylation methods often rely on the activation of the pyridine ring to facilitate nucleophilic attack. jst.go.jp One approach involves the reaction of pyridines with organometallic reagents like alkyllithiums. acs.org The regioselectivity of these reactions can be highly dependent on the structure of the alkyllithium reagent, with different aggregates (e.g., tetramers vs. dimers) favoring alkylation at different positions (C4 vs. C2). acs.orgchemistryviews.org Another strategy employs Lewis acids to activate the pyridine ring towards nucleophilic attack. sci-hub.se The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the ring and enabling functionalization. nih.govsci-hub.se Unified approaches that can accommodate both ionic and radical nucleophiles for the C4-alkylation and arylation of pyridines have also been developed, highlighting the versatility of modern synthetic protocols. researchgate.netrsc.org

Comparison of Modern Alkylation Mechanisms
Mechanism TypeKey FeaturesCommon ReagentsControlling Factors
RadicalInvolves carbon-centered radicals, often with N-activated pyridiniums. acs.orgAlkylboranes, alkyl iodides, xanthates. nih.govchemrxiv.orgNature of the radical precursor and the pyridinium salt.
IonicNucleophilic attack on an activated pyridine ring. jst.go.jpAlkyllithiums, Grignard reagents, organozinc reagents. acs.orgrsc.orgStructure of the organometallic reagent, Lewis acid activation. acs.orgsci-hub.se

Role of Catalysts and Reagents in Directing Regioselectivity (e.g., Lewis Acids, Transition Metals, Bases)

The ability to control the position of functionalization on the pyridine ring is a critical aspect of modern synthetic chemistry. Catalysts and reagents play a pivotal role in directing this regioselectivity.

Lewis acids are frequently employed to activate the pyridine ring. By coordinating to the nitrogen atom, a Lewis acid enhances the electrophilicity of the pyridine, making it more susceptible to nucleophilic attack. nih.govsci-hub.se Bulky Lewis acids can sterically hinder attack at the C2 and C6 positions, thereby promoting functionalization at the C4 position. thieme-connect.com For instance, the use of a bulky aluminum-based Lewis acid in conjunction with nickel catalysis has been shown to achieve selective C4-alkylation of pyridines. thieme-connect.com

Transition metals are central to many modern C-H functionalization reactions of pyridines. thieme-connect.comthieme-connect.com Catalysts based on rhodium, iridium, palladium, and nickel have been developed for the direct alkylation, arylation, and alkenylation of pyridine C-H bonds. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is often governed by the nature of the metal, the ligands, and any directing groups present on the substrate. For example, iridium-catalyzed reactions have been developed for the selective C3-alkylation of pyridines. beilstein-journals.org The mechanism can involve oxidative addition of a C-H bond to the metal center, followed by migratory insertion of an alkene or other coupling partner, and subsequent reductive elimination. bohrium.com

Bases also play a crucial role in directing regioselectivity, particularly in deprotonative functionalization reactions. jst.go.jp Strong, non-nucleophilic bases can be used to selectively deprotonate specific positions on the pyridine ring, which can then be trapped with an electrophile. jst.go.jp Furthermore, in some cases, base-catalyzed isomerization of halo-pyridines can occur, leading to substitution at an unexpected position. For instance, a non-nucleophilic base can facilitate the isomerization of a 3-bromopyridine (B30812) to a 4-bromopyridine (B75155) via a pyridyne intermediate, which then undergoes substitution at the C4 position. rsc.org The choice of base can also influence the regioselectivity of reactions involving N-activated pyridiniums. chemrxiv.org

Role of Catalysts and Reagents in Regioselective Pyridine Functionalization
Catalyst/Reagent TypeMode of ActionExample of Regioselectivity Control
Lewis AcidsActivate the pyridine ring by coordinating to the nitrogen. nih.govsci-hub.seBulky Lewis acids can direct functionalization to the C4 position. thieme-connect.com
Transition MetalsCatalyze direct C-H functionalization via various mechanistic cycles. thieme-connect.comthieme-connect.comIridium catalysts can promote C3-alkylation. beilstein-journals.org
BasesEnable deprotonative functionalization or catalyze isomerization. jst.go.jprsc.orgCan facilitate 4-selective substitution of 3-bromopyridines via a pyridyne intermediate. rsc.org

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(2-Ethylbutyl)pyridine. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In the case of pyridine (B92270) derivatives, the position of the substituent significantly influences the chemical shifts of the ring's protons and carbons. The pyridine ring exhibits characteristic signals in both ¹H and ¹³C NMR spectra. For pyridine itself, proton signals appear at approximately δ 8.59 (H-2/H-6), δ 7.38 (H-3/H-5), and δ 7.75 (H-4), while carbon signals are observed around δ 150 ppm (α-C), δ 124 ppm (β-C), and δ 136 ppm (γ-C). wikipedia.org Substitution at the 3-position, as in this compound, disrupts this symmetry, leading to distinct signals for each of the four ring protons and five ring carbons.

The structural elucidation of 3-alkylpyridines can be complicated by the fact that many methylene (B1212753) groups in the alkyl chains exhibit similar chemical shifts, leading to signal overlap in one-dimensional spectra. wikipedia.org Advanced two-dimensional (2D) NMR techniques are essential to overcome this challenge. rsc.org

COSY (Correlation Spectroscopy) helps establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the ethylbutyl side chain and its connection to the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the 2-ethylbutyl group to the C-3 position of the pyridine ring.

For complex mixtures, such as reaction monitoring or the analysis of natural extracts, high-resolution 2D NMR is particularly powerful for identifying individual components without prior separation. nih.gov

A key structural feature of this compound is its chirality at the C-2 position of the alkyl chain. Determining the stereochemistry is a significant challenge that can be addressed by specific NMR experiments. The Nuclear Overhauser Effect (NOE), observed in NOESY experiments, can provide through-space correlations between protons, which helps to define the relative configuration of stereocenters. ipb.ptconicet.gov.ar For more complex cases or to establish absolute configuration, the use of chiral derivatizing agents or measurement of Residual Dipolar Couplings (RDCs) in a weakly aligning medium may be necessary. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
PositionAtomPredicted Chemical Shift (ppm)MultiplicityNotes
2¹H~8.4-8.5sα-proton adjacent to Nitrogen.
4¹H~7.5-7.7dγ-proton.
5¹H~7.2-7.3ddβ-proton.
6¹H~8.4-8.5dα-proton adjacent to Nitrogen.
1' (CH₂)¹H~2.6-2.8dBenzylic-like protons attached to the ring.
2' (CH)¹H~1.8-2.0mChiral center methine proton.
3' (CH₂)¹H~1.2-1.4mMethylene protons of the ethyl group.
4' (CH₃)¹H~0.8-0.9tTerminal methyl protons.
2¹³C~150CHα-carbon.
3¹³C~138CSubstituted β-carbon.
4¹³C~136CHγ-carbon.
5¹³C~123CHβ-carbon.
6¹³C~147CHα-carbon.
1' (CH₂)¹³C~35-40CH₂Benzylic-like carbon.
2' (CH)¹³C~40-45CHChiral center methine carbon.
3' (CH₂)¹³C~25-30CH₂Ethyl group carbon.
4' (CH₃)¹³C~10-15CH₃Terminal methyl carbon.

Note: Predicted values are based on general substituent effects on pyridine rings and typical alkyl chain values. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Investigations

For this compound, the vibrational spectra are dominated by features from the pyridine ring and the alkyl side chain. The analysis of these spectra is often aided by comparison with known data for pyridine and its derivatives. orientjchem.orgcdnsciencepub.com

Pyridine Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

Ring Stretching: The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of characteristic bands, usually between 1400 and 1600 cm⁻¹. core.ac.uk

Ring Breathing/Deformation: In-plane and out-of-plane ring deformation modes occur at lower frequencies. For example, out-of-plane C-H wagging modes are sensitive to the substitution pattern.

Alkyl Chain Vibrations:

C-H Stretching: The aliphatic C-H bonds of the ethylbutyl group produce strong bands in the 2850-3000 cm⁻¹ region.

C-H Bending: Methylene (CH₂) and methyl (CH₃) bending (scissoring, wagging, twisting) vibrations are expected in the 1350-1470 cm⁻¹ range.

FTIR and Raman spectroscopy are complementary. Vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule like this compound with low symmetry, many vibrations will be active in both spectra.

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H Stretch2850 - 3000StrongStrong
Pyridine Ring C=C, C=N Stretches1400 - 1610Strong-MediumStrong-Medium
Alkyl CH₂/CH₃ Bending1350 - 1470MediumMedium
Pyridine Ring Breathing~990 - 1030MediumStrong
C-H Out-of-Plane Wagging700 - 900StrongWeak

Note: Wavenumber ranges are based on published data for various substituted pyridines. orientjchem.orgcore.ac.ukresearchgate.netnih.gov

Mass Spectrometry Techniques for Structural Confirmation of Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular weight is 163.26 g/mol . Electron Ionization (EI) is a common method that would generate a molecular ion (M⁺˙) at m/z = 163.

The fragmentation of 3-alkylpyridines in the mass spectrometer is highly informative. The most common fragmentation pathway involves cleavage of the bond beta to the pyridine ring (benzylic-like cleavage), which is favorable due to the stability of the resulting pyridylmethyl cation. For this compound, this would lead to a prominent peak at m/z = 92, corresponding to the loss of a C₅H₁₁ radical. Another significant fragmentation would be the loss of an ethyl radical (C₂H₅•), leading to a fragment at m/z = 134. This is analogous to the fragmentation of 3-ethylpyridine, which shows a major fragment from the loss of a methyl group. nist.gov The mass spectrum for 3-butylpyridine (B1328907) also shows characteristic cleavage of the alkyl chain. nist.gov

Beyond final product confirmation, MS is exceptionally sensitive for detecting and identifying transient or low-abundance species, making it invaluable for studying reaction mechanisms. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI-MS) can monitor charged intermediates directly from a reaction mixture in real-time. nih.gov This has been used to study the intermediates in reactions such as the Hantzsch pyridine synthesis. wikipedia.org It can also be applied to identify metabolites of pyridine-containing compounds, which often involve transformations like N-oxidation of the pyridine ring. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound.
m/z ValueProposed Fragment StructureFragmentation Pathway
163[C₁₁H₁₇N]⁺˙Molecular Ion (M⁺˙)
134[M - C₂H₅]⁺Loss of an ethyl radical from the side chain.
106[M - C₄H₉]⁺Loss of a butyl radical from the side chain.
93[C₅H₄N-CH₃]⁺Pyridylmethyl cation (tropylium-like ion).
92[C₅H₄N-CH₂]⁺˙Benzylic cleavage, loss of pentyl radical.

Note: Fragmentation patterns are predicted based on established principles and data from analogous 3-alkylpyridines. nist.govnist.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information for a molecule in the solid state. iastate.edu This technique determines the precise three-dimensional arrangement of atoms by analyzing how a crystal lattice diffracts an X-ray beam. iastate.edu The resulting electron density map allows for the calculation of exact bond lengths, bond angles, and torsion angles.

For this compound, a successful single-crystal XRD analysis would unambiguously confirm the connectivity of the atoms and the conformation of the 2-ethylbutyl side chain relative to the pyridine ring. It would also provide the ultimate confirmation of the relative stereochemistry of any chiral centers. The crystal structure reveals how molecules pack together in the solid state, providing insight into intermolecular forces such as van der Waals interactions, π-π stacking between pyridine rings, and potential weak C-H···N hydrogen bonds. researchgate.netiucr.org

The primary prerequisite for this technique is the ability to grow a single crystal of suitable size and quality, which is not always feasible. If only microcrystalline material is available, X-ray Powder Diffraction (XRPD) can be used. While XRPD does not typically yield a full structural solution with atomic coordinates, it provides a characteristic fingerprint of a specific crystalline phase, which is useful for identification, purity assessment, and polymorphism studies. iastate.edugoogle.com

Application of Advanced Spectroscopic Data Analysis Methodologies

The large and complex datasets generated by modern spectroscopic instruments often require advanced computational and statistical methods for full interpretation. Chemometrics refers to the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org

When analyzing a series of related samples (e.g., from a reaction time course, different batches, or metabolomic studies), chemometric techniques can uncover trends and relationships that are not obvious from visual inspection of individual spectra.

Principal Component Analysis (PCA) is an unsupervised exploratory technique that reduces the dimensionality of the data (e.g., hundreds of variables in a spectrum) into a few principal components that capture the majority of the variance. mdpi.com This is useful for visualizing the grouping of samples, identifying outliers, and understanding the main sources of variation in the dataset.

Partial Least Squares (PLS) Regression is a supervised method used to build a predictive model between spectroscopic data (X-variables) and a property of interest (Y-variable), such as concentration or biological activity. mdpi.com This is widely used in quantitative spectroscopic analysis.

Multivariate Curve Resolution (MCR) techniques can deconvolve data from mixtures into the "pure" spectra and concentration profiles of the individual components, which is highly valuable for analyzing unresolved peaks in chromatography or monitoring reacting systems.

These methods are applicable across spectroscopic platforms. For instance, chemometric analysis of HPLC-MS data from hydroxypyridine isomers has been used to resolve and interpret complex chromatograms. nih.gov Similarly, these approaches can be applied to vibrational or NMR spectra to classify samples or build quantitative calibrations, providing a powerful tool for high-throughput analysis and quality control. researchgate.netresearchgate.net

Applications of 3 2 Ethylbutyl Pyridine and Its Derivatives in Chemical Sciences

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal centers. This coordination is fundamental to the application of pyridine derivatives as ligands in transition metal catalysis. The nature of the substituent at the 3-position, such as the 2-ethylbutyl group, can significantly modulate the ligand's properties and, consequently, the catalytic activity and selectivity of the resulting metal complex.

Design Principles for Pyridine-Based Ligands

The efficacy of a pyridine-based ligand in a catalytic system is governed by a delicate interplay of steric and electronic effects. These factors dictate the stability of the metal-ligand bond, the geometry of the resulting complex, and the reactivity of the metal center.

Electronic Effects: The electronic nature of substituents on the pyridine ring influences the electron density on the nitrogen atom. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. The 2-ethylbutyl group in 3-(2-Ethylbutyl)pyridine is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This property enhances the ligand's ability to donate electron density to the metal, potentially stabilizing higher oxidation states of the metal during a catalytic cycle.

Ligand PropertyInfluence of the 2-Ethylbutyl Group at the 3-PositionConsequence for Catalysis
Electronic Effect Weakly electron-donating (inductive effect)Increased electron density on the pyridine nitrogen, leading to stronger metal-ligand bonding and stabilization of the metal center.
Steric Effect Moderate steric bulk, positioned away from the coordinating nitrogenAllows for stable complex formation without overly restricting access of substrates to the catalytic site. Can influence regioselectivity and product distribution.

Application in Homogeneous Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

Pyridine-based ligands are extensively used in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Transition metal complexes bearing pyridine ligands have shown remarkable activity in a variety of transformations, including palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific studies on this compound in cross-coupling are not widely reported, the principles governing the use of substituted pyridines are well-established. For example, pyridine sulfinates have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov This highlights the versatility of the pyridine scaffold in facilitating such transformations. The presence of an alkyl group, as in this compound, would be expected to enhance the solubility of the resulting metal complex in organic solvents commonly used for cross-coupling reactions.

Specific Examples in Polymerization and Hydrogenation

Beyond cross-coupling, pyridine-containing ligands are crucial in other catalytic processes like olefin polymerization and hydrogenation.

Polymerization: In the field of olefin polymerization, late transition metal complexes, particularly those of iron and cobalt, bearing bis(imino)pyridine ligands have been extensively studied. mdpi.com The substituents on the pyridine and iminoaryl groups play a critical role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure. A bulky substituent on the pyridine backbone, analogous to the 2-ethylbutyl group, can influence the rate of chain transfer relative to chain propagation, thereby affecting the polymer's molecular weight distribution. Iron complexes with pyridine-oxime ligands have also shown high activity in the polymerization of isoprene. mdpi.com

Hydrogenation: The hydrogenation of unsaturated compounds is another area where pyridine-based ligands are employed. nih.govresearchgate.net For instance, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands have been shown to be active pre-catalysts for the hydrogenation of alkenes. nih.gov The electronic properties of the pyridine ligand can influence the hydricity of a resulting metal-hydride intermediate, which is a key species in many hydrogenation catalytic cycles. The electron-donating nature of the 2-ethylbutyl group in this compound could enhance the reactivity of such a metal-hydride species.

Use as Synthetic Building Blocks for Complex Molecules

The functionalized pyridine ring of this compound also serves as a versatile starting material for the synthesis of more elaborate molecular structures, particularly fused heterocyclic systems.

Incorporation into Fused Heterocyclic Systems

Fused heterocyclic compounds, where a pyridine ring is annulated with another ring system, are prevalent in medicinal chemistry and materials science. ias.ac.inresearchgate.net The synthesis of these systems often relies on the strategic functionalization of a pyridine precursor, followed by a cyclization reaction.

This compound can be a precursor for various fused systems. For example, if additional functional groups are introduced onto the pyridine ring or the ethylbutyl side chain, intramolecular cyclization reactions can lead to the formation of novel bicyclic or polycyclic structures. Common strategies for the synthesis of pyridine-fused heterocycles include:

Palladium-catalyzed intramolecular C-H activation/cyclization: This modern synthetic method allows for the direct formation of new rings by creating a bond between a C-H bond on the pyridine ring or its substituent and another part of the molecule.

Condensation reactions: Functional groups on the pyridine ring can participate in condensation reactions with other bifunctional molecules to build a new fused ring.

Cycloaddition reactions: The pyridine ring itself can sometimes participate as a diene or dienophile in cycloaddition reactions, although this is less common for the aromatic pyridine ring unless it is first reduced.

The synthesis of furo[3,2-b]pyridine (B1253681) derivatives, for instance, has been achieved through palladium-copper catalyzed coupling and cyclization reactions. researchgate.netresearchgate.net Similarly, imidazo[1,2-a]pyridines are another important class of fused heterocycles that can be synthesized from aminopyridine precursors. beilstein-journals.org While direct examples starting from this compound are not prominent in the literature, the established synthetic routes for other substituted pyridines provide a clear roadmap for how this compound could be utilized. ias.ac.in

Fused Heterocyclic SystemGeneral Synthetic StrategyPotential Role of this compound
Furo[3,2-b]pyridines Palladium/Copper-catalyzed coupling and cyclization of functionalized pyridines. researchgate.netresearchgate.netAs a precursor after introduction of appropriate functional groups (e.g., a hydroxyl group ortho to the nitrogen).
Imidazo[1,2-a]pyridines Condensation of 2-aminopyridines with α-haloketones or related multicomponent reactions. beilstein-journals.orgAs a precursor following amination of the pyridine ring at the 2-position.
Pyrido[fused]indoles Fischer indole (B1671886) synthesis or palladium-catalyzed cyclizations from appropriately substituted pyridine precursors.As a starting material for the synthesis of more complex indole-containing structures.

Precursors for Other Organic Transformations

The reactivity of the pyridine ring and its substituents allows this compound to be a precursor for a variety of other organic transformations. The pyridine ring can undergo reactions such as:

N-oxidation: Treatment with an oxidizing agent like m-CPBA can convert the pyridine nitrogen to an N-oxide. This activates the ring towards nucleophilic substitution, particularly at the 2- and 4-positions.

Halogenation: Electrophilic halogenation can introduce halogen atoms onto the pyridine ring, which can then serve as handles for further functionalization, for example, in cross-coupling reactions.

Lithiation: Directed ortho-metalation, though less straightforward for 3-substituted pyridines compared to 2-substituted ones, can allow for the introduction of a variety of electrophiles at the 2- or 4-positions.

The 2-ethylbutyl side chain can also be functionalized. For example, benzylic-like C-H bonds (if present in a modified side chain) could be oxidized or halogenated. These transformations expand the synthetic utility of this compound, making it a valuable intermediate in the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Materials Science Applications (e.g., Polymers, Dendrimers, Gels)

A comprehensive review of scientific literature indicates that specific research detailing the direct incorporation of this compound into polymers, dendrimers, or gels is not extensively documented. However, the inherent chemical functionalities of this molecule—namely the nucleophilic and basic nitrogen atom of the pyridine ring and the nonpolar, bulky 2-ethylbutyl group—suggest a range of potential applications in advanced materials science. The behavior of other substituted pyridines in these fields provides a foundation for postulating the prospective roles of this compound and its derivatives.

Polymers:

The pyridine moiety is a versatile functional group in polymer chemistry. Pyridine-containing polymers have been synthesized for a variety of applications, including as ion sensors, catalysts, and in electronic devices. The nitrogen atom can act as a site for polymerization, a point of attachment for cross-linking, or a functional group to impart specific properties to the polymer backbone.

For this compound, the alkyl substituent would likely influence the physical properties of a resulting polymer. The bulky and hydrophobic nature of the 2-ethylbutyl group could be expected to:

Increase Solubility in Nonpolar Solvents: The presence of the alkyl chain would enhance the solubility of the monomer and the resulting polymer in organic solvents.

Modify Polymer Morphology: The steric bulk of the substituent could influence chain packing, potentially leading to polymers with lower crystallinity and altered mechanical properties, such as increased flexibility.

Impact Thermal Properties: The introduction of the alkyl group may lower the glass transition temperature (Tg) of the polymer compared to an unsubstituted pyridine-based polymer.

A hypothetical application could involve the synthesis of copolymers where this compound is incorporated to tailor the solubility and processability of the final material.

Table 1: Potential Influence of this compound on Polymer Properties

Property Expected Influence of the 2-Ethylbutyl Group Rationale
Solubility Increased solubility in nonpolar organic solvents. The hydrophobic alkyl chain enhances interaction with nonpolar solvent molecules.
Crystallinity Decreased crystallinity. The bulky substituent disrupts regular polymer chain packing.
Glass Transition Temperature (Tg) Lowered Tg. Increased free volume and chain flexibility due to the alkyl group.

| Mechanical Strength | Potentially reduced tensile strength. | Disruption of intermolecular forces between polymer chains. |

Dendrimers:

Derivatives of this compound could be envisioned as functional end-groups on a dendrimer. The 2-ethylbutyl group would contribute to creating a hydrophobic periphery, which could be useful for applications such as:

Encapsulation of Hydrophobic Molecules: The nonpolar surface could create a microenvironment suitable for encapsulating and transporting hydrophobic guest molecules.

Self-Assembly: The amphiphilic nature of such a dendrimer (with a polar core and nonpolar periphery) could drive self-assembly into micelles or other supramolecular structures in solution.

Research on pyridoneimine-functionalized poly(ether imine) (PETIM) dendrimers has shown that the clustering of pyridine-based moieties on the dendrimer periphery can influence their electronic and chemical properties. While not directly involving this compound, this research highlights the principle that peripheral groups significantly impact dendrimer function.

Gels:

Gels are three-dimensional polymer networks that can absorb large amounts of solvent. Pyridine-containing gels have been investigated for their ability to respond to stimuli such as pH and the presence of metal ions. The nitrogen atom in the pyridine ring can be protonated or can coordinate with metal ions, leading to changes in the gel's volume or other physical properties.

The incorporation of this compound into a gel network could introduce hydrophobic domains within the gel structure. This could lead to the formation of "smart" gels that respond to both pH and the presence of organic molecules. For instance, such a gel could potentially be used for the controlled release of hydrophobic drugs or for the selective absorption of organic pollutants from aqueous environments.

While direct experimental data for this compound in these applications is not currently available, the fundamental principles of materials science suggest that its unique combination of a functional pyridine ring and a bulky alkyl group could be leveraged to create novel materials with tailored properties. Future research would be needed to synthesize and characterize such materials to validate these potential applications.

Environmental Transformation Pathways and Degradation Mechanisms Academic Focus

Abiotic Environmental Transformations (e.g., Photochemical)

In addition to microbial breakdown, abiotic processes can contribute to the transformation of pyridine (B92270) compounds in the environment. tandfonline.com The most significant of these is photochemical degradation, driven by sunlight. tandfonline.com When released into the atmosphere, pyridine breaks down into other compounds, although this process can be slow, potentially taking several months to years. cdc.gov

The photochemical transformation of pyridines can proceed through different mechanisms. One pathway involves the formation of pyridinyl radicals. nih.gov Under acidic conditions, pyridinium (B92312) ions can be formed and subsequently undergo single-electron reduction to generate neutral pyridinyl radicals, which are reactive species that can engage in further reactions. nih.gov

Another abiotic process is oxidation by radicals present in water. The reaction of pyridine with hydroxyl radicals is rapid, but the environmental concentration of these radicals is typically very low, suggesting this pathway may be slow under normal conditions. nih.gov Similarly, oxidation by alkylperoxy radicals is estimated to have a half-life on the order of decades. nih.gov For some complex molecules containing a pyridine ring, photodegradation can lead to the formation of hydroxylated metabolites, likely resulting from photooxidation of the aromatic ring. mdpi.com The irradiation of pyridinium salts, in particular, can lead to remarkable transformations into structurally complex molecules. researchgate.netrsc.org

Q & A

Q. What are the established synthetic routes for 3-(2-Ethylbutyl)pyridine, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves alkylation at the pyridine ring’s 3-position. A common approach includes nucleophilic substitution or cross-coupling reactions using pyridine derivatives and 2-ethylbutyl halides. For example, analogous pyridine alkylations often employ dichloromethane as a solvent with sodium hydroxide to deprotonate intermediates, followed by multiple wash steps (e.g., water, brine) and purification via column chromatography . Optimizing yield requires controlled temperature (e.g., room temperature to 40°C), inert atmospheres to prevent side reactions, and stoichiometric excess of the alkylating agent. Purity validation through techniques like HPLC or GC-MS is critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns and alkyl chain integration. Pyridine ring protons appear downfield (δ 7.0–8.5 ppm), while ethylbutyl groups show distinct methyl/methylene signals (δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ peak for C11_{11}H17_{17}N). Fragmentation patterns help verify branching in the ethylbutyl group .
  • IR Spectroscopy : Stretching frequencies for C-N (≈1600 cm1^{-1}) and C-H (2800–3000 cm1^{-1}) bonds validate structural motifs .

Advanced Research Questions

Q. How should researchers address discrepancies in toxicity data when evaluating this compound’s safety profile?

Methodological Answer: When toxicity data is absent (common for novel pyridine derivatives), adopt a tiered approach:

In Silico Predictors : Use tools like QSAR models to estimate acute toxicity based on structural analogs (e.g., pyridine derivatives with similar alkyl chains) .

In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assays on human cell lines) to identify preliminary hazards. Compare results with structurally related compounds, such as 2-(4-(chloromethyl)phenyl)pyridine, which requires stringent handling protocols .

Controlled Exposure Studies : For conflicting data, replicate experiments under standardized conditions (e.g., OECD guidelines) with rigorous controls. Document solvent effects, as DMSO or ethanol may alter toxicity outcomes .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, alkylated pyridines often exhibit reduced aromaticity, altering reactivity at the nitrogen atom .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. non-polar solvents to assess steric hindrance from the ethylbutyl group. This helps optimize reaction media for catalytic processes (e.g., hydrogenation) .
  • Comparative Analysis : Benchmark against analogs like 3-(5-hexynyl)-pyridine, where alkyl chain length impacts regioselectivity in cross-coupling reactions .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ ≈254 nm). Compare retention times with synthetic intermediates to detect residual starting materials .
  • Elemental Analysis : Confirm C/H/N ratios match theoretical values (e.g., C11_{11}H17_{17}N: C 82.97%, H 10.71%, N 6.32%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; impurities often degrade at distinct temperatures. For example, unreacted halides may volatilize below 150°C .

Q. What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Waste Management : Segregate organic waste (e.g., reaction quenches) and consult certified disposal services, as pyridine derivatives may bioaccumulate .
  • Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for CNS effects (e.g., dizziness) .

Q. How should researchers design experiments to study the environmental persistence of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems. Compare with reference compounds like 2-(2-aminoethyl)pyridine .
  • Soil Mobility Studies : Conduct column chromatography with soil samples to assess leaching potential. Monitor UV absorbance at pyridine-specific wavelengths .
  • Ecotoxicity Testing : Expose Daphnia magna or algae to sublethal concentrations and measure growth inhibition. Correlate results with logP values to estimate bioaccumulation .

Q. Table 1: Key Analytical Techniques for this compound

Technique Parameters Analyzed Reference Standards
1^1H NMRAlkyl chain integration, purityTetramethylsilane (TMS)
HRMSMolecular ion confirmationCalibrant (e.g., NaTFA)
HPLC-UVPurity, residual solventsUSP pyridine analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.